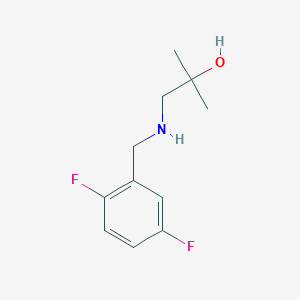
1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is a chemical compound with the molecular formula C12H16O8 It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 1,2-position forms an epoxide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate can be synthesized through the acetylation of glucose derivatives. The typical synthetic route involves the following steps:
Starting Material: The process begins with alpha-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Epoxide Formation: The 1,2-anhydro (epoxide) ring is formed by treating the acetylated glucose with a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Controlled Epoxidation: Ensuring the formation of the epoxide ring with high yield and purity by optimizing reaction conditions such as temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Diols: From hydrolysis of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Reduced Compounds: From reduction reactions.
Aplicaciones Científicas De Investigación
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate involves its ability to undergo various chemical reactions due to the presence of the epoxide ring and acetyl groups. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Anhydro-beta-D-glucopyranose 3,4,6-triacetate: Similar structure but different stereochemistry.
1,6-Anhydro-beta-D-glucopyranose 2,3,4-triacetate: Different position of the anhydro ring.
2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-glucopyranose: Different anhydro ring position and stereochemistry.
Uniqueness
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is unique due to its specific epoxide ring at the 1,2-position and the acetylation pattern. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C12H16O8 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
(4,5-diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)16-4-8-9(17-6(2)14)10(18-7(3)15)11-12(19-8)20-11/h8-12H,4H2,1-3H3 |
Clave InChI |
WOMJWRCQBLDWOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C2C(O1)O2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)






![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)

